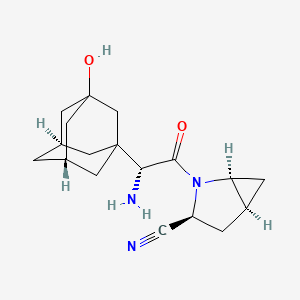

(2'R,2S,cis)-Saxagliptin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2’R,2S,cis)-Saxagliptin is a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. It helps to regulate blood sugar levels by increasing the levels of incretin hormones, which in turn increase insulin release and decrease glucagon levels in the bloodstream. This compound is known for its high specificity and potency in inhibiting dipeptidyl peptidase-4.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2’R,2S,cis)-Saxagliptin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the β-amino amide intermediate, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of (2’R,2S,cis)-Saxagliptin follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: (2’R,2S,cis)-Saxagliptin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

Substitution: Substitution reactions can introduce different substituents, leading to the formation of analogs with potentially improved efficacy or reduced side effects.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

Type 2 Diabetes Management

Saxagliptin is primarily indicated for the treatment of T2DM, either as monotherapy or in combination with other antidiabetic medications like metformin or sulfonylureas. Clinical trials have consistently shown that saxagliptin significantly reduces glycated hemoglobin (HbA1c) levels compared to placebo.

- Efficacy Studies : A randomized controlled trial involving 743 patients showed that saxagliptin added to metformin resulted in significant reductions in HbA1c levels (-0.59% to -0.69%) compared to placebo (+0.13%) .

Cardiovascular Safety

The SAVOR-TIMI 53 trial evaluated saxagliptin's cardiovascular safety profile among patients with T2DM at high risk for cardiovascular events. The study found that saxagliptin did not increase the rate of major cardiovascular events compared to placebo, although there was a noted increase in hospitalization for heart failure .

Renal Outcomes

Research has indicated potential renal benefits associated with saxagliptin treatment. In the SAVOR-TIMI 53 trial, saxagliptin was associated with improvements in renal function markers over time, particularly among patients with existing renal impairment .

Case Study 1: Efficacy in Combination Therapy

A study involving patients inadequately controlled on metformin and sulfonylurea demonstrated that adding saxagliptin led to a significant reduction in HbA1c levels (-0.66%) compared to placebo . The safety profile was comparable, with reported rates of hypoglycemia being low (10.1% vs. 6.3% for placebo).

Case Study 2: Endothelial Function Improvement

In another clinical trial, saxagliptin was shown to improve endothelial function significantly in T2DM patients, with flow-mediated dilation (FMD) increasing from 3.1% to 4.2% following treatment . This suggests additional cardiovascular benefits beyond glycemic control.

Pharmacokinetics and Drug Interactions

Saxagliptin exhibits a favorable pharmacokinetic profile, with a half-life allowing for once-daily dosing. Studies have indicated minimal drug interactions; however, co-administration with strong CYP3A4 inhibitors can increase saxagliptin exposure significantly .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Type 2 Diabetes | Significant reduction in HbA1c when used alone or with other medications |

| Cardiovascular Safety | No increase in major cardiovascular events; increased hospitalization for heart failure noted |

| Renal Outcomes | Potential improvements in renal function markers |

| Endothelial Function | Improvement in endothelial function observed |

| Pharmacokinetics | Favorable pharmacokinetic profile; minimal drug interactions |

Mecanismo De Acción

The mechanism of action of (2’R,2S,cis)-Saxagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. By inhibiting this enzyme, (2’R,2S,cis)-Saxagliptin increases the levels of active incretin hormones, which enhance insulin secretion and suppress glucagon release. This leads to improved glycemic control in patients with type 2 diabetes mellitus.

Comparación Con Compuestos Similares

- Sitagliptin

- Vildagliptin

- Linagliptin

Each of these compounds has its own unique properties and clinical applications, making them valuable options in the management of type 2 diabetes mellitus.

Propiedades

IUPAC Name |

(1S,3S,5S)-2-[(2R)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15+,17?,18?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-YINBEDCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.